1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene
Description
1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 3, a fluorine atom at position 5, and a unique chloro(difluoro)-methoxy group (-OCF2Cl) at position 2. The instability of intermediate diamines, as noted in fluorobenzene synthesis, suggests that similar handling precautions (e.g., inert atmospheres, rapid purification) may apply to this compound .
Properties
IUPAC Name |
1,3-dichloro-2-[chloro(difluoro)methoxy]-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-4-1-3(11)2-5(9)6(4)14-7(10,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSQQGNRSBETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene can be achieved through several methods, including:
Halogenation Reactions: Starting from a fluorobenzene derivative, chlorination can be performed using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogenation on aromatic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in chemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of polychlorinated and polyfluorinated methoxybenzenes. Key structural analogs, their properties, and differences are summarized below:
Table 1: Structural and Functional Comparison
Key Differences:
Halogen Diversity : The target compound features a rare combination of chloro(difluoro)-methoxy (-OCF2Cl) at position 2, absent in analogs like 5-Chloro-1,3-difluoro-2-methoxybenzene (which has a simple methoxy group) . This group likely enhances electrophilicity and resistance to metabolic degradation.
Physicochemical Properties : The trifluoro- and dichloro-methoxy substituent increases molecular weight and boiling point compared to methoxy- or ethoxy-substituted analogs (e.g., 4-Chloro-1-ethoxy-2-fluorobenzene, CAS 289039-40-3) .
Reactivity : The presence of multiple electronegative groups (Cl, F) may reduce nucleophilic aromatic substitution rates compared to less halogenated analogs, as seen in fluorobenzene derivatives requiring harsh conditions for functionalization .
Functional Implications:
- Agrochemical Potential: Structural parallels to fungicidal benzimidazoles (e.g., compounds with substituted methoxy groups) suggest utility in pesticide formulations .
- Toxicity Profile : High halogen content may elevate environmental persistence or toxicity, akin to regulated compounds under the Toxic Catastrophe Prevention Act (e.g., chlorotrifluoroethylene) .
Research Findings and Data Gaps
- Stability Concerns : Instability of diamine intermediates in related syntheses implies that the target compound’s synthesis may require stringent temperature control.
- Experimental Data Needed : Melting/boiling points, solubility, and spectroscopic data (NMR, MS) for the target compound are absent in the evidence, necessitating further characterization.
Biological Activity
1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene is a halogenated aromatic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHClFO
- Molecular Weight : 265.4 g/mol
- CAS Number : 1417567-51-1
The compound features multiple halogen atoms (chlorine and fluorine) and a methoxy group, which contribute to its reactivity and potential interactions with biological systems.
Synthesis Methods
The synthesis of this compound typically involves halogenation reactions starting from fluorobenzene derivatives. Common methods include:
- Halogenation Reactions : Chlorination using chlorine gas in the presence of catalysts such as iron(III) chloride.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles (e.g., amines or thiols).
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its halogen and methoxy groups. These interactions can lead to significant chemical transformations, influencing biological pathways.
Case Studies and Research Findings
- Toxicological Profiling : A study profiling various chemicals, including halogenated compounds, highlighted the potential toxicity of similar structures. The compound was evaluated for its effects on enzymatic activity, particularly in relation to cholinesterase and cytochrome P450 enzymes, which are crucial for drug metabolism .
- Pharmacological Investigations : Research has indicated that halogenated compounds can exhibit significant pharmacological properties. For instance, the presence of trifluoromethyl groups in related compounds has been linked to enhanced potency in inhibiting serotonin uptake, suggesting that structural modifications can lead to increased biological activity .
- Environmental Impact Studies : Given its halogenated nature, this compound may also pose environmental risks as a pollutant. Studies have shown that similar compounds can bioaccumulate and exhibit endocrine-disrupting properties in aquatic organisms .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzymatic Interaction | Potential inhibition or activation of key enzymes (e.g., cholinesterase, CYP450) |
| Pharmacological Effects | Possible enhancement of drug potency through structural modifications |
| Environmental Toxicity | Risks associated with bioaccumulation and endocrine disruption in ecological systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
